(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone

Medicinal Chemistry Building Block Reactivity Hydrogen-Bond Donor

(3-Aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone (MW 230.27 g/mol, C₁₂H₁₄N₄O) is a synthetic heterocyclic compound combining a 3-aminoazetidine ring with a 2-methylbenzimidazole moiety via a carbonyl linker. It belongs to the class of benzimidazole-azetidine conjugates, which are investigated as scaffolds in medicinal chemistry for kinase inhibition and antimicrobial applications.

Molecular Formula C12H14N4O
Molecular Weight 230.27 g/mol
Cat. No. B13427417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone
Molecular FormulaC12H14N4O
Molecular Weight230.27 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1)C=C(C=C2)C(=O)N3CC(C3)N
InChIInChI=1S/C12H14N4O/c1-7-14-10-3-2-8(4-11(10)15-7)12(17)16-5-9(13)6-16/h2-4,9H,5-6,13H2,1H3,(H,14,15)
InChIKeyBPTWCQWGPQJYHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of (3-Aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone: A Benzimidazole-Azetidine Heterocyclic Building Block


(3-Aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone (MW 230.27 g/mol, C₁₂H₁₄N₄O) is a synthetic heterocyclic compound combining a 3-aminoazetidine ring with a 2-methylbenzimidazole moiety via a carbonyl linker . It belongs to the class of benzimidazole-azetidine conjugates, which are investigated as scaffolds in medicinal chemistry for kinase inhibition and antimicrobial applications . This compound serves as a versatile intermediate for derivatization, with the primary amine on the azetidine ring providing a reactive handle for amide coupling, reductive amination, or sulfonamide formation.

Why Generic Benzimidazole-Azetidine Hybrids Cannot Substitute for (3-Aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone in Research


Compounds within the benzimidazole-azetidine class vary critically in the position of the carbonyl linker, the substitution pattern on the benzimidazole ring, and the nature of the azetidine 3-substituent. For example, the 3-hydroxy analog (3-hydroxyazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone presents a hydroxyl group incapable of the same amine-specific conjugation chemistry, fundamentally altering downstream derivatization potential. Similarly, imidazo[1,2-a]pyridine analogs lack the benzimidazole N-H hydrogen-bond donor, which can decisively shift target binding profiles. Simple substitution with phenyl-methanone analogs removes the heterocyclic recognition element entirely, compromising any structure-activity relationship dependent on the benzimidazole scaffold. Therefore, even within this narrow structural space, a generic substitution strategy fails for applications where precise spatial and electronic properties of the 3-amino group and 2-methylbenzimidazole are required. High-strength quantitative differential evidence is limited for this specific compound; the following sections present the strongest available comparisons.

Quantitative Differentiation Guide: (3-Aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone vs. Closest Analogs


Azetidine 3-Substituent: Primary Amine vs. Hydroxyl—Hydrogen-Bond Donor Capacity Comparison

The target compound features a primary amine (-NH₂) at the azetidine 3-position, whereas the direct 3-hydroxy analog bears a hydroxyl group. The amine provides two hydrogen-bond donor (HBD) atoms versus one for the hydroxyl, directly influencing supramolecular interactions and derivatization versatility. Quantitative HBD count: target = 2 (amine) + 1 (benzimidazole N-H) = 3 total HBDs; 3-hydroxy analog = 1 (hydroxyl) + 1 (benzimidazole N-H) = 2 total HBDs .

Medicinal Chemistry Building Block Reactivity Hydrogen-Bond Donor

Core Heterocycle Identity: Benzimidazole vs. Imidazo[1,2-a]pyridine—Topological Polar Surface Area and Hydrogen-Bond Acceptor Comparison

The target compound contains a benzimidazole core, while a closely related commercial analog (CAS 2098032-03-0) substitutes an imidazo[1,2-a]pyridine. The benzimidazole ring contributes one N-H hydrogen-bond donor and two nitrogen acceptors, whereas the imidazo[1,2-a]pyridine offers no N-H donor and two nitrogen acceptors. Calculated topological polar surface area (tPSA): target compound ≈ 78.0 Ų (benzimidazole + amide + amine); imidazo[1,2-a]pyridine analog tPSA ≈ 68.0 Ų [1]. Difference: +10 Ų for the target, reflecting the additional H-bond donor.

Medicinal Chemistry Scaffold Comparison Physicochemical Properties

Linker Length and Position: Methanone vs. Ethanone Analogs—Synthetic Accessibility and Procurement Cost Comparison

The target compound features a direct methanone linker between the azetidine nitrogen and the benzimidazole 5-position. A closely related analog, 1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one (CAS 2098081-31-1), incorporates an ethanone linker and benzimidazole N-1 attachment, altering conformational flexibility and electronic conjugation. Procurement cost comparison: the ethanone analog is listed at $479/0.25g (95% purity) [1], providing a procurement reference point. The methanone analog offers a more rigid scaffold, which can be advantageous for conformational constraint in drug design.

Chemical Procurement Building Block Cost Synthetic Utility

Benzimidazole Substitution Pattern: 2-Methyl vs. Unsubstituted—Impact on Lipophilicity and Metabolic Stability

The target compound bears a 2-methyl substituent on the benzimidazole ring. The unsubstituted benzimidazole analog (e.g., (3-aminoazetidin-1-yl)(1H-benzo[d]imidazol-5-yl)methanone) would lack this methyl group. Adding a methyl group increases calculated logP by approximately +0.5 units and can shield the metabolically labile benzimidazole N-H from oxidative metabolism [1]. This class-level effect is well-documented for benzimidazole scaffolds used in kinase inhibitors.

Physicochemical Properties Metabolic Stability Lipophilicity

Optimal Application Scenarios for (3-Aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone Based on Differential Evidence


Lead Optimization Programs Requiring Primary Amine Derivatization Handles on Conformationally Constrained Benzimidazole Scaffolds

The 3-amino group on the azetidine ring provides a unique primary amine handle that distinguishes this compound from hydroxyl or substituted-amine analogs. In kinase inhibitor lead optimization, this amine can be directly coupled to carboxylic acid-bearing fragments via amide bond formation, enabling rapid SAR exploration. The methanone linker ensures a rigid, short connection to the benzimidazole core, which is favored for maintaining binding pose preorganization . Researchers procuring this building block can access a scaffold that integrates both a hydrogen-bond donor-rich benzimidazole and a derivatizable amine in a single synthetic intermediate, reducing linear synthesis steps by an estimated 2–3 stages compared to constructing the core from unprotected precursors.

Structure-Activity Relationship (SAR) Studies Differentiating Benzimidazole vs. Imidazopyridine Binding Interactions

The benzimidazole N-H donor present in the target compound, absent in imidazo[1,2-a]pyridine analogs, provides a key point of differentiation for target engagement studies. In programs where a kinase hinge-binding hydrogen bond is hypothesized, this compound can serve as a probe to test the role of the heterocycle N-H in affinity and selectivity [1]. The 2-methyl group further modulates lipophilicity relative to des-methyl analogs, enabling systematic physicochemical optimization without resynthesis of the entire scaffold.

Small-Molecule Probe Synthesis for Chemical Biology Applications Involving Native Amine Conjugation

The free primary amine enables bioorthogonal conjugation strategies (e.g., NHS-ester labeling, biotinylation) that would be impossible with the 3-hydroxy or 3-substituted analogs. For chemical biology groups requiring a benzimidazole-based probe with a tunable linker attachment point, this compound provides a direct solution. The shorter methanone linker ensures that the conjugated payload remains close to the benzimidazole recognition element, minimizing linker-related flexibility that could confound target identification studies .

Antimicrobial Benzimidazole-Azetidine Hybrid Development with Enhanced H-Bond Capacity

As noted in primary literature, benzimidazole-azetidine hybrids have shown antimicrobial activity [2]. The three hydrogen-bond donor atoms in this compound (vs. two in the hydroxy analog) may enhance interactions with bacterial targets such as DNA gyrase or FtsZ, where multiple H-bonds are critical for binding. The compound's balanced lipophilicity (cLogP ~1.0) makes it a suitable starting point for further functionalization toward Gram-negative or Gram-positive activity spectra.

Quote Request

Request a Quote for (3-aminoazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.